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Compound of Interest

Compound Name: Valericanhydride

Cat. No.: B044263

CAS Number: 2082-59-9

Synonyms: Pentanoic anhydride, Pentanoyl pentanoate, n-Valeric anhydride[1][2]

This technical guide provides an in-depth overview of valeric anhydride, a key reagent in
organic synthesis. It is intended for researchers, scientists, and professionals in drug
development and other chemical industries. This document details its chemical and physical

properties, experimental protocols for its synthesis and common reactions, and relevant safety
information.

Core Properties of Valeric Anhydride

Valeric anhydride is a colorless to pale yellow liquid with a characteristic pungent odor.[1][2][3]
It is primarily utilized as an acylating agent in the synthesis of esters, amides, and ketones.[3]

Physicochemical Data

The fundamental physical and chemical properties of valeric anhydride are summarized in the
table below for easy reference.
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Property Value Source(s)
Molecular Formula C10H1803 [11[2][4]
Molecular Weight 186.25 g/mol [4]

Density 0.944 g/mL at 20 °C [4]

Boiling Point 228-230 °C [4]

Melting Point -56 °C [4]
Refractive Index (n20/D) 1.421 [4]

Flash Point

99 °C (210.2 °F) - closed cup

Solubility

Moderately soluble in organic
solvents; limited solubility in
water. It hydrolyzes in the
presence of water to form

valeric acid.

[1](2]

Synthesis of Valeric Anhydride

A common laboratory-scale synthesis of valeric anhydride involves the dehydration of valeric

acid using a coupling agent such as dicyclohexylcarbodiimide (DCC).

Experimental Protocol: Synthesis via
Dicyclohexylcarbodiimide

This protocol is adapted from a patented method for the preparation of valeric anhydride.[5]

Materials:

Valeric acid

Three-necked flask

Dicyclohexylcarbodiimide (DCC)

Dichloromethane (organic solvent)
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« Filtration apparatus

« Distillation apparatus (for reduced pressure)

Procedure:

e In a 1000 mL three-necked flask, add 170g of dichloromethane and 102g of valeric acid.[5]
e While stirring at room temperature, add 2069 of dicyclohexylcarbodiimide in batches.[5]

» Allow the reaction to proceed at room temperature for 20 minutes.[5]

e Remove the solid byproduct (dicyclohexylurea) by filtration.[5]

o Recover the dichloromethane from the filtrate by distillation under reduced pressure.[5]

o Following the removal of the solvent, purify the resulting crude valeric anhydride by
distillation under reduced pressure to obtain the final product.[5]
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Caption: Workflow for the synthesis of valeric anhydride.
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Key Reactions of Valeric Anhydride

Valeric anhydride is a versatile reagent for acylation reactions. Below are detailed protocols for
its use in Friedel-Crafts acylation and the synthesis of esters and amides.

Friedel-Crafts Acylation

Valeric anhydride can be used to acylate aromatic compounds in the presence of a Lewis acid
catalyst, such as aluminum chloride, to form aryl ketones.[1]

Experimental Protocol: Acylation of Benzene[1]

Materials:

Valeric anhydride

e Anhydrous aluminum chloride (AICI3)
e Anhydrous benzene

e Round-bottom flask with a reflux condenser and dropping funnel
* Ice bath

 Diethyl ether

e 10% Sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate

e Vacuum distillation apparatus
Procedure:

e Suspend 2.2 equivalents of anhydrous aluminum chloride in 5 equivalents of anhydrous
benzene in a round-bottom flask, and cool the mixture to 5 °C using an ice bath.[1]
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Add 1.0 equivalent of valeric anhydride dropwise over 30-45 minutes.[1]

After the addition is complete, stir the reaction mixture at room temperature for 1 hour, and
then heat to reflux for 4-6 hours.[1]

Cool the reaction mixture to room temperature and cautiously pour it onto a mixture of
crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum complex.[1]

Separate the organic layer and extract the aqueous layer twice with diethyl ether.[1]

Combine the organic layers and wash with a 10% sodium bicarbonate solution (to remove
the valeric acid byproduct), followed by brine.[1]

Dry the organic layer over anhydrous magnesium sulfate.[1]

Remove the solvent under reduced pressure, and purify the crude valerophenone by
vacuum distillation.[1]
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Caption: Mechanism of Friedel-Crafts acylation with valeric anhydride.
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Esterification

Valeric anhydride reacts with alcohols to form esters, a process often catalyzed by a base like
pyridine.

Experimental Protocol: Synthesis of an Ester
This is a general procedure that can be adapted for specific alcohols.
Materials:

» Valeric anhydride

 Alcohol (e.g., ethanol)

o Pyridine (or another suitable base)

e Separatory funnel

» 5% Sodium bicarbonate solution

e Water

e Anhydrous magnesium sulfate
 Distillation apparatus

Procedure:

 In areaction flask, combine 1.0 equivalent of the alcohol with 1.2 equivalents of valeric
anhydride in the presence of pyridine.

o Heat the mixture gently under reflux for 1-2 hours.
 After cooling, pour the reaction mixture into a separatory funnel containing water.

e Wash the organic layer sequentially with 5% sodium bicarbonate solution and then water to
remove unreacted anhydride and valeric acid.
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e Dry the organic layer with anhydrous magnesium sulfate.

« Filter to remove the drying agent and purify the ester by distillation.

Amide Synthesis

The reaction of valeric anhydride with primary or secondary amines yields the corresponding
amides.

Experimental Protocol: Synthesis of an Amide

This is a general procedure that can be adapted for specific amines.
Materials:

e Valeric anhydride

e Amine (e.g., aniline)

o Asuitable solvent (e.g., tetrahydrofuran - THF)

e Separatory funnel

« Dilute hydrochloric acid

» Saturated sodium bicarbonate solution

o Water

e Anhydrous sodium sulfate

Procedure:

e Dissolve 1.0 equivalent of the amine in THF in a reaction flask.

e Add 1.1 equivalents of valeric anhydride to the solution at room temperature.

e Stir the reaction mixture for 12-24 hours.
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e Pour the mixture into a separatory funnel with water and a suitable organic solvent if
necessary (e.g., ethyl acetate).

e Wash the organic layer with dilute hydrochloric acid (to remove unreacted amine), followed
by saturated sodium bicarbonate solution (to remove valeric acid), and finally with water.

» Dry the organic layer over anhydrous sodium sulfate.

» Filter and remove the solvent under reduced pressure to obtain the crude amide, which can
be further purified by recrystallization or chromatography.

Analytical Methods

The purity of valeric anhydride and the progress of its reactions can be monitored by standard
analytical techniques.

o Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for assessing
the purity of valeric anhydride and for identifying and quantifying the products of its reactions.
A typical procedure involves injecting a diluted sample onto a capillary GC column interfaced
with a mass spectrometer.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR can be used to confirm
the structure of valeric anhydride and its derivatives.

« Infrared (IR) Spectroscopy: The presence of the characteristic anhydride carbonyl stretches
(typically two bands around 1820 and 1750 cm~1) can confirm the identity of valeric
anhydride.

Safety and Handling

Valeric anhydride is a corrosive substance that can cause severe skin burns and eye damage.
It should be handled with appropriate personal protective equipment, including gloves, safety
goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
In case of contact, flush the affected area with copious amounts of water and seek immediate
medical attention. Store in a cool, dry, and well-ventilated area away from incompatible
substances such as strong oxidizing agents, acids, and bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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